molecular formula C6F12 B1329645 Perfluoro-1,2-dimethylcyclobutane CAS No. 2994-71-0

Perfluoro-1,2-dimethylcyclobutane

Cat. No.: B1329645
CAS No.: 2994-71-0
M. Wt: 300.04 g/mol
InChI Key: RBTROQHBNLSUTL-UHFFFAOYSA-N
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Description

Perfluoro-1,2-dimethylcyclobutane is a fluorinated organic compound with the molecular formula C6F12. It is a colorless liquid at room temperature and is known for its high chemical stability and low reactivity due to the presence of strong carbon-fluorine bonds. This compound is part of the perfluorocyclobutane family, which is characterized by a cyclobutane ring fully substituted with fluorine atoms.

Safety and Hazards

Perfluoro-1,2-dimethylcyclobutane should not be used in food, drug, pesticide or biocidal product use . It is recommended to use only outdoors or in a well-ventilated area, and avoid contact with eyes, skin, and clothing . In case of contact, rinse cautiously with water for several minutes . If swallowed, get medical attention . Exposure to fluorocarbons can produce non-specific flu-like symptoms such as chills, fever, weakness, muscle pain, headache, chest discomfort, sore throat and dry cough with rapid recovery .

Future Directions

Perfluoro-1,2-dimethylcyclobutane is part of the Per- and polyfluoroalkyl substances (PFAS) group of chemicals, which are of increasing regulatory concern . Future research directions for PFAS, including this compound, include understanding their mobility, substitution of regulated substances, increase in structural diversity of existing PFAS molecules, and the unknown “Dark Matter” of the amount, identity, formation pathways, and transformation dynamics of polymers and PFAS precursors .

Preparation Methods

Synthetic Routes and Reaction Conditions: Perfluoro-1,2-dimethylcyclobutane can be synthesized through the fluorination of 1,2-dimethylcyclobutane using elemental fluorine or other fluorinating agents under controlled conditions. The reaction typically requires a catalyst, such as cobalt trifluoride, and is conducted at elevated temperatures to ensure complete fluorination.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of electrochemical fluorination (ECF) processes. This method utilizes an electrolytic cell where 1,2-dimethylcyclobutane is subjected to fluorination in the presence of a hydrogen fluoride electrolyte. The process is efficient and scalable, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: Perfluoro-1,2-dimethylcyclobutane is relatively inert due to the strong carbon-fluorine bonds. it can undergo certain types of reactions under specific conditions:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where fluorine atoms are replaced by other nucleophiles.

    Decomposition Reactions: Under high-energy conditions, such as exposure to infrared multiple-photon decomposition (IRMPD) using a carbon dioxide laser, it can decompose into smaller fluorinated fragments.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions or amines. The reactions are typically conducted in polar solvents at elevated temperatures.

    Decomposition: High-energy lasers or other sources of intense radiation are used to induce decomposition.

Major Products:

    Substitution Reactions: The major products depend on the nucleophile used. For example, using hydroxide ions can produce partially fluorinated alcohols.

    Decomposition Reactions: The major products are smaller fluorinated hydrocarbons and fluorine gas.

Scientific Research Applications

Perfluoro-1,2-dimethylcyclobutane has several applications in scientific research:

    Chemistry: It is used as a ligand in Suzuki coupling reactions, which are important for forming carbon-carbon bonds in organic synthesis.

    Biology and Medicine: Its high stability and low reactivity make it a candidate for use in biological studies where inert conditions are required.

    Industry: It is used in the production of high-performance materials, such as fluoropolymers, which are valued for their chemical resistance and thermal stability.

Mechanism of Action

The mechanism by which perfluoro-1,2-dimethylcyclobutane exerts its effects is primarily through its chemical stability and inertness. The strong carbon-fluorine bonds make it resistant to many chemical reactions, allowing it to act as a stable ligand in catalytic processes. In biological systems, its low reactivity minimizes interactions with biomolecules, making it useful in studies requiring non-reactive conditions.

Comparison with Similar Compounds

  • Perfluoro-1,3-dimethylcyclobutane
  • Perfluoro-1,2-diisopropylcyclobutane
  • Perfluoro-1,2-dimethylcyclohexane

Comparison: Perfluoro-1,2-dimethylcyclobutane is unique due to its specific substitution pattern on the cyclobutane ring, which imparts distinct physical and chemical properties. Compared to perfluoro-1,3-dimethylcyclobutane, it has different steric and electronic effects, influencing its reactivity and interactions in chemical processes. Its high fluorine content and cyclobutane structure also distinguish it from other perfluorinated compounds, making it particularly useful in applications requiring high chemical stability and low reactivity.

Properties

IUPAC Name

1,1,2,2,3,4-hexafluoro-3,4-bis(trifluoromethyl)cyclobutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6F12/c7-1(5(13,14)15)2(8,6(16,17)18)4(11,12)3(1,9)10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBTROQHBNLSUTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(C(C1(F)F)(F)F)(C(F)(F)F)F)(C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6F12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20880189
Record name Perfluoro-1,2-dimethylcyclobutane
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Molecular Weight

300.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Colorless liquid; [Sigma-Aldrich MSDS]
Record name 1,1,2,2,3,4-Hexafluoro-3,4-bis(trifluoromethyl)cyclobutane
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CAS No.

2994-71-0
Record name Perfluoro-1,2-dimethylcyclobutane
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Record name Cyclobutane, 1,1,2,2,3,4-hexafluoro-3,4-bis(trifluoromethyl)-
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Record name Cyclobutane, 1,1,2,2,3,4-hexafluoro-3,4-bis(trifluoromethyl)-
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Record name Perfluoro-1,2-dimethylcyclobutane
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Record name 1,1,2,2,3,4-hexafluoro-3,4-bis(trifluoromethyl)cyclobutane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Perfluoro-1,2-dimethylcyclobutane
Reactant of Route 2
Perfluoro-1,2-dimethylcyclobutane
Customer
Q & A

Q1: What makes perfluoro-1,2-dimethylcyclobutane a good candidate for gaseous dielectrics?

A: this compound exhibits a high electron attachment rate (αw), specifically 5.0 x 10⁹ sec⁻¹ Torr⁻¹ at thermal energy. [] This means it readily captures free electrons, a critical property for insulating materials used in high-voltage applications. Its cyclic structure and the presence of multiple bonds contribute significantly to this high electron attachment rate, making it a potentially superior dielectric compared to open-chain saturated perfluorocarbons. []

Q2: How does the structure of this compound affect its electron attachment properties compared to other perfluorocarbons?

A: Research shows that cyclic perfluorocarbons, like this compound, generally have a higher electron attachment cross-section (σa(e)) compared to open-chain saturated perfluorocarbons. [] This means that the ring structure enhances the molecule's ability to capture electrons. Additionally, while increasing the molecular size in single-bonded cyclic perfluorocarbons increases the electron attachment rate, substituting CF3 groups with F atoms has an even more significant impact. []

Q3: Can the electron attachment properties of this compound be measured experimentally?

A: Yes, techniques like the Kr photoionisation method can be used to measure electron attachment cross-sections at very low electron energies. [] In the case of this compound, this technique revealed an s-wave attachment behavior, meaning the attachment cross-section is inversely proportional to the square root of electron energy near zero energy. []

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